molecular formula C7H11ClN2O2 B2773700 5-Cyclopropyl-3-methoxy-1,2-oxazol-4-amine;hydrochloride CAS No. 2361636-62-4

5-Cyclopropyl-3-methoxy-1,2-oxazol-4-amine;hydrochloride

Cat. No.: B2773700
CAS No.: 2361636-62-4
M. Wt: 190.63
InChI Key: PYFFRMLPNPNAOC-UHFFFAOYSA-N
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Description

5-Cyclopropyl-3-methoxy-1,2-oxazol-4-amine;hydrochloride is a chemical compound with the molecular formula C7H10N2O2·HCl It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Properties

IUPAC Name

5-cyclopropyl-3-methoxy-1,2-oxazol-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2.ClH/c1-10-7-5(8)6(11-9-7)4-2-3-4;/h4H,2-3,8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFFRMLPNPNAOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NOC(=C1N)C2CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-3-methoxy-1,2-oxazol-4-amine;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with methoxyacetic acid, followed by cyclization with a suitable reagent such as phosphorus oxychloride. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-3-methoxy-1,2-oxazol-4-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted oxazole compounds.

Scientific Research Applications

5-Cyclopropyl-3-methoxy-1,2-oxazol-4-amine;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-3-methoxy-1,2-oxazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine;hydrochloride
  • 5-Cyclopropyl-1,2-oxazol-4-amine;hydrochloride

Uniqueness

5-Cyclopropyl-3-methoxy-1,2-oxazol-4-amine;hydrochloride is unique due to the presence of the methoxy group at the 3-position of the oxazole ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Biological Activity

5-Cyclopropyl-3-methoxy-1,2-oxazol-4-amine; hydrochloride (CAS No. 2361636-62-4) is a heterocyclic compound derived from oxazole, known for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

5-Cyclopropyl-3-methoxy-1,2-oxazol-4-amine; hydrochloride has the molecular formula C7H10N2O2HClC_7H_{10}N_2O_2\cdot HCl. The synthesis typically involves the cyclization of cyclopropylamine and methoxyacetic acid under specific conditions, often utilizing phosphorus oxychloride followed by treatment with hydrochloric acid to yield the hydrochloride salt.

Biological Activity

Research indicates that 5-Cyclopropyl-3-methoxy-1,2-oxazol-4-amine; hydrochloride exhibits several biological activities:

Anticancer Properties

The compound has been investigated for its potential anticancer effects. In a study assessing various oxazole derivatives, it was noted that compounds with similar structures demonstrated significant cytotoxic activity against human cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia). The mechanism appears to involve the induction of apoptosis through modulation of key signaling pathways including p53 activation and caspase cleavage .

The mechanism of action for 5-Cyclopropyl-3-methoxy-1,2-oxazol-4-amine; hydrochloride likely involves its interaction with specific enzymes or receptors that regulate cell proliferation and apoptosis. The presence of the methoxy group at the 3-position may enhance its binding affinity to biological targets compared to similar compounds without this substitution.

Case Studies and Research Findings

Several studies have highlighted the biological activities of oxazole derivatives:

  • Anticancer Activity : A comparative study showed that derivatives with structural similarities to 5-Cyclopropyl-3-methoxy-1,2-oxazol-4-amine exhibited IC50 values in the low micromolar range against various cancer cell lines. Notably, some derivatives were more potent than established chemotherapeutic agents like doxorubicin .
  • Apoptosis Induction : Flow cytometry assays indicated that certain oxazole derivatives induce apoptosis in a dose-dependent manner. This effect was associated with increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells.
  • Antimicrobial Studies : Although specific studies on 5-Cyclopropyl-3-methoxy-1,2-oxazol-4-amine are scarce, related compounds have shown promising antibacterial and antifungal activities, suggesting a potential role for this compound in treating infections .

Comparative Analysis

The following table summarizes the biological activities of 5-Cyclopropyl-3-methoxy-1,2-oxazol-4-amine; hydrochloride compared to other related compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
5-Cyclopropyl-3-methoxy-1,2-oxazol-4-amino; HClModerateSignificantApoptosis induction
5-Cyclopropyl-3-methyl-1,2-oxazol-4-amino; HClModerateModerateEnzyme inhibition
5-Cyclopropyl-1,2,4-Oxadiazol derivativeHighHighReceptor binding

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